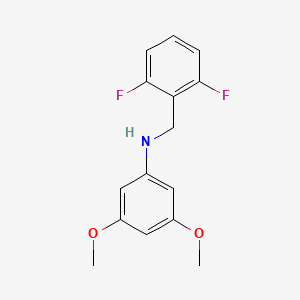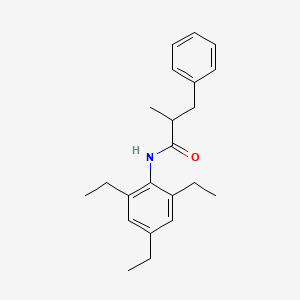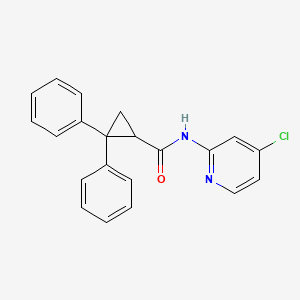![molecular formula C23H23NO B5107288 [1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol, also known as Pyr-met, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Pyr-met is a fluorescent molecule that can be used as a probe for studying biological processes, such as protein-protein interactions and enzyme activity. In
Wissenschaftliche Forschungsanwendungen
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for studying protein-protein interactions. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or interactions with other proteins.
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol can also be used as a probe for studying enzyme activity. By attaching [1-(1-pyrenylmethyl)-2-piperidinyl]methanol to an enzyme, researchers can monitor changes in fluorescence as the enzyme catalyzes a reaction.
Wirkmechanismus
The mechanism of action of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves its ability to fluoresce when excited by light. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is excited by light at a specific wavelength, and it emits light at a longer wavelength. This property makes [1-(1-pyrenylmethyl)-2-piperidinyl]methanol useful as a fluorescent probe for studying biological processes.
Biochemical and Physiological Effects:
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its ability to act as a fluorescent probe for studying biological processes. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its sensitivity to pH and temperature. Changes in pH or temperature can affect [1-(1-pyrenylmethyl)-2-piperidinyl]methanol's fluorescence, which can complicate experiments. Additionally, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol's fluorescence can be quenched by certain molecules, which can interfere with experiments.
Zukünftige Richtungen
There are several future directions for [1-(1-pyrenylmethyl)-2-piperidinyl]methanol research. One potential application is in the development of biosensors for detecting specific molecules, such as proteins or enzymes. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol could be attached to a biosensor, and changes in fluorescence could be used to detect the presence of the target molecule.
Another future direction is in the development of new fluorescent probes based on [1-(1-pyrenylmethyl)-2-piperidinyl]methanol. By modifying the chemical structure of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol, researchers could create probes with different properties, such as increased sensitivity or selectivity.
Conclusion:
In conclusion, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is a versatile chemical compound that has many potential applications in scientific research. Its ability to act as a fluorescent probe for studying biological processes makes it a valuable tool for researchers. With continued research, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol could have even more applications in the future.
Synthesemethoden
The synthesis of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves the reaction of 1-(pyren-1-yl)methanamine with 2-piperidinone in the presence of a reducing agent, such as sodium borohydride. The resulting product is [1-(1-pyrenylmethyl)-2-piperidinyl]methanol, which can be purified using column chromatography.
Eigenschaften
IUPAC Name |
[1-(pyren-1-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-15-20-6-1-2-13-24(20)14-19-10-9-18-8-7-16-4-3-5-17-11-12-21(19)23(18)22(16)17/h3-5,7-12,20,25H,1-2,6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHZUJJYYWQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)